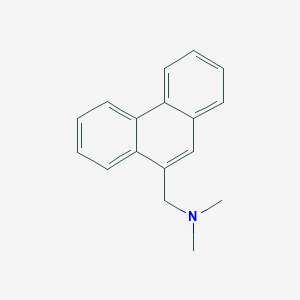

N,N-Dimethyl-1-phenanthren-9-YL-methanamine

Description

Properties

CAS No. |

63561-88-6 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenanthren-9-ylmethanamine |

InChI |

InChI=1S/C17H17N/c1-18(2)12-14-11-13-7-3-4-8-15(13)17-10-6-5-9-16(14)17/h3-11H,12H2,1-2H3 |

InChI Key |

MDNQXKYPKSMPBU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-phenanthren-9-YL-methanamine typically involves the reaction of phenanthrene-9-carboxaldehyde with dimethylamine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .

Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-phenanthren-9-YL-methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amines .

Scientific Research Applications

N,N-Dimethyl-1-phenanthren-9-YL-methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenanthren-9-YL-methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine (Compound 5)

- Structure: Anthracene core with ethano-bridge, dichloro substituents, and methylmethanamine group.

- Key Differences: The ethano-bridge in anthracene derivatives (vs. unmodified phenanthrene) reduces aromaticity, altering electronic properties.

- Synthesis : Prepared via flexible routes involving dichloro precursors, suggesting halogenation strategies could be adapted for phenanthrene analogs .

N,N'-Bismesitylphenanthrene-9,10-diimine

- Structure : Phenanthrene with diimine groups and mesityl substituents.

- Key Differences : The diimine functionality introduces conjugation pathways absent in the dimethylamine derivative, affecting optical properties and redox behavior. Mesityl groups provide steric bulk, reducing aggregation—a consideration for materials applications .

9-Acetylphenanthrene

- Structure : Phenanthrene substituted with an acetyl group at the 9-position.

- Key Differences: The acetyl group (electron-withdrawing) vs. dimethylaminomethyl (electron-donating) significantly impacts electronic properties. Acetyl derivatives exhibit strong UV absorption, whereas dimethylamine may enhance solubility in polar solvents .

Amine-Functionalized Aromatic Compounds

N-Methyl-1-(naphthalen-1-yl)methanamine

- Structure : Naphthalene core with methylmethanamine substituent.

- Key Differences: Naphthalene’s smaller aromatic system (vs. phenanthrene) reduces π-π stacking interactions.

N,N-Dimethyl-1-(4-nitrophenyl)methanamine

- Structure: Nitrophenyl group with dimethylaminomethyl substituent.

- Key Differences : The nitro group (strong electron-withdrawing) contrasts with phenanthrene’s electron-rich structure, affecting charge distribution and reactivity. Nitro derivatives often exhibit higher dipole moments and sensitivity to reduction .

Physicochemical and Spectral Properties

*Predicted based on analogous triazole-phenethylamine derivatives .

Biological Activity

N,N-Dimethyl-1-phenanthren-9-YL-methanamine (DMPMA) is a compound of interest due to its potential biological activities. This article reviews the known biological effects, mechanisms of action, and relevant case studies related to DMPMA, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

DMPMA is characterized by its phenanthrene core, which is known for various biological activities. The presence of the dimethylamino group enhances its solubility and interaction with biological systems.

1. Anticancer Properties

DMPMA exhibits significant anticancer activity, particularly against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through several mechanisms:

- Induction of Apoptosis : DMPMA promotes apoptosis in human breast cancer cells (MDA-MB-231) by increasing reactive oxygen species (ROS) production and activating caspases, which are crucial for the apoptotic pathway .

- Inhibition of Proliferation : Studies have shown that compounds related to DMPMA can inhibit cell proliferation in melanoma and other cancer types, with potency comparable to established chemotherapeutics .

2. Anti-inflammatory Effects

DMPMA may also possess anti-inflammatory properties. Similar phenanthrene derivatives have been reported to reduce inflammatory markers and cytokines in various models, suggesting that DMPMA could modulate immune responses effectively .

3. Interaction with Cellular Pathways

The compound's mechanism of action may involve the modulation of key cellular pathways:

- AMPK Activation : Phenanthrene derivatives have been identified as direct activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolic regulation .

- VDR Activation : Some analogs have demonstrated partial activation of the vitamin D receptor (VDR), influencing gene expression related to cell differentiation and anti-inflammatory responses .

Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of DMPMA on MDA-MB-231 cells, revealing an IC50 value indicating potent activity. The compound was shown to induce apoptosis through ROS generation and caspase activation, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 24.5 | Induction of apoptosis via ROS and caspases |

Study 2: Anti-inflammatory Activity

In another investigation, DMPMA analogs were tested for their ability to modulate inflammatory responses in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with these compounds.

| Treatment | Cytokine Reduction (%) | Observations |

|---|---|---|

| DMPMA Analog | 40% | Significant decrease in IL-6 levels |

| Control | 0% | No change observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.